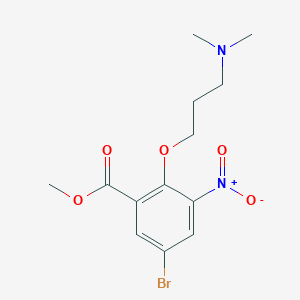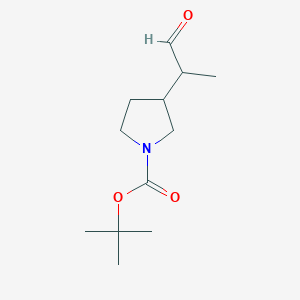
Tert-butyl3-(1-oxopropan-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(1-methyl-2-oxoethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(1-methyl-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
tert-butyl 3-(1-oxopropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9(8-14)10-5-6-13(7-10)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
LGQBGHXRTLOWFT-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C1CCN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetic acid](/img/structure/B13935082.png)



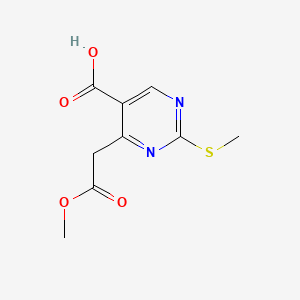
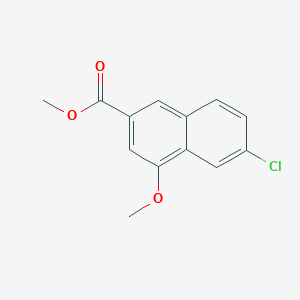
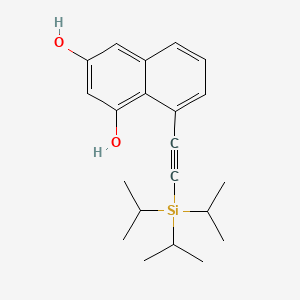


![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
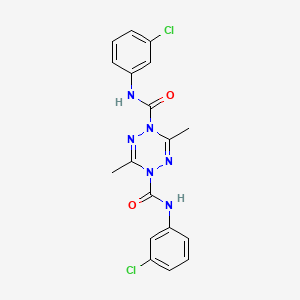
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

